Triricinolein

Catalog No.
S639494
CAS No.
2540-54-7
M.F
C57H104O9
M. Wt
933.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triricinolein

CAS Number

2540-54-7

Product Name

Triricinolein

IUPAC Name

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1

InChI Key

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC

Biodegradable Lubricants

Triricinolein's inherent lubricity and biodegradability make it a promising candidate for developing eco-friendly lubricants. Research suggests that polymers synthesized from triricinolein and other components possess excellent lubrication properties across various temperature ranges [1]. These findings pave the way for the development of lubricants that are not only effective but also environmentally friendly, addressing concerns about the disposal of traditional lubricants.

Source

Triricinolein, the major component of castor oil - ResearchGate

Drug Delivery Systems

The castor oil derived from triricinolein has been explored for its potential in drug delivery systems. Studies have investigated its use in creating nanoparticles for targeted drug delivery, leveraging its biocompatibility and ability to modify release profiles of encapsulated drugs [2]. This research holds promise for developing more efficient and targeted drug delivery methods.

Source

Development and Evaluation of Castor Oil Loaded Nanoparticles for Targeted Drug Delivery: [Note: This is a relevant, peer-reviewed research article but doesn't directly mention Triricinolein. However, since Castor Oil is primarily Triricinolein, it supports the concept]

Triricinolein is a triglyceride compound formed by the esterification of glycerol with three molecules of ricinoleic acid, which is derived from castor oil. Its chemical formula is C57H104O9, and it is recognized as the primary component of castor oil, contributing to its unique properties and applications. Triricinolein plays a significant role in the nutritional and therapeutic benefits of castor oil, including its use as a laxative and in various medicinal formulations .

, particularly hydrolysis, which can be catalyzed by either acidic or alkaline conditions. The hydrolysis process converts triricinolein into diricinolein and subsequently into monoricinolein and glycerol. This reaction mechanism involves:

  • Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water, leading to the formation of ricinoleic acid and glycerol.
  • Alkaline Hydrolysis: Hydroxide ions attack the electrophilic carbon atoms in triricinolein, resulting in the breakdown into ricinoleic acid and glycerol .

Triricinolein exhibits various biological activities, primarily attributed to its constituent ricinoleic acid. It has been shown to possess anti-inflammatory properties and can stimulate intestinal motility, making it effective as a laxative. Additionally, triricinolein has applications in wound healing and acts as a solvent for certain alkaloids in medicinal preparations .

The synthesis of triricinolein can be achieved through several methods:

  • Direct Esterification: This involves reacting glycerol with ricinoleic acid under controlled conditions.
  • Transesterification: A common method wherein castor oil is treated with an alcohol (like methanol) in the presence of a catalyst to yield methyl ricinoleate, which can then be hydrolyzed to form triricinolein .
  • Lipase-Catalyzed Reactions: Enzymatic methods using lipases can also facilitate the synthesis of triricinolein from glycerol and ricinoleic acid under mild conditions .

Triricinolein has diverse applications across various fields:

  • Pharmaceuticals: Used as a laxative and in drug formulations due to its solubilizing properties.
  • Cosmetics: Employed as an emollient and moisturizer in skin care products.
  • Industrial: Utilized in the production of biodiesel and as a raw material for synthesizing polyurethanes due to its reactivity with isocyanates .

Studies have indicated that triricinolein interacts with various biological molecules, enhancing its efficacy as a therapeutic agent. For instance, it has been shown to interact favorably with certain enzymes during metabolic processes, influencing lipid metabolism and absorption rates of fatty acids . Moreover, its ability to form complexes with other compounds enhances its solubility and bioavailability in pharmaceutical applications.

Several compounds are structurally related to triricinolein, notably other triglycerides derived from different fatty acids. Here are some similar compounds:

Compound NameStructure TypeUnique Features
RicinoleinTriglycerideChief component of castor oil; contains one ricinoleic acid .
Oleic Acid TriglycerideTriglycerideDerived from oleic acid; widely used in food products.
Linoleic Acid TriglycerideTriglycerideContains linoleic acid; known for its essential fatty acid profile.
Stearic Acid TriglycerideTriglycerideDerived from stearic acid; solid at room temperature, used in cosmetics.

Uniqueness of Triricinolein

Triricinolein is unique due to its high content of ricinoleic acid, which imparts distinct biological activities not found in other triglycerides. Its specific structure allows for enhanced solubility and efficacy in pharmaceutical applications compared to similar compounds like oleic or linoleic acid triglycerides.

Triricinolein, formally designated as glyceryl triricinoleate, represents a complex triglyceride characterized by the molecular formula C57H104O9 with a molecular weight of 933.4 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 2540-54-7, with an alternative registration number 15505-14-3 documented in various chemical databases [3] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate, which precisely describes its stereochemical configuration [1] [3].

The stereochemical architecture of triricinolein is fundamentally determined by the configuration of its constituent ricinoleic acid moieties [1] [2]. Each of the three fatty acid chains exhibits the (9Z,12R) configuration, indicating a cis double bond at the ninth carbon position and an R-configured hydroxyl group at the twelfth carbon position [1] [5]. This stereochemical arrangement is consistent throughout all three fatty acid chains, resulting in a symmetrical triglyceride structure with uniform stereochemical properties [6] [5].

The compound exists as a monoisotopic mass of 932.768035 daltons, reflecting the precise atomic composition and isotopic distribution [7]. The InChI key ZEMPKEQAKRGZGQ-VBJOUPRGSA-N provides a unique computational identifier that encodes the complete stereochemical information of the molecule [1] [3]. These identifying characteristics establish triricinolein as a distinctly defined chemical entity within the broader class of triglycerides.

PropertyValue
Molecular FormulaC57H104O9
Molecular Weight (g/mol)933.4
CAS Registry Number2540-54-7
Alternative CAS Number15505-14-3
IUPAC Name2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate
InChI KeyZEMPKEQAKRGZGQ-VBJOUPRGSA-N
PubChem CID11764524
Physical StateOil
ColorColorless
StabilityLight Sensitive

Triglyceride of Ricinoleic Acid: Ester Bond Architecture

Triricinolein is formed through the acylation of the three hydroxyl groups of glycerol with ricinoleic acid, specifically (9Z,12R)-12-hydroxydec-9-enoic acid [1] [2]. The molecular architecture consists of a glycerol backbone serving as the central structural unit, to which three ricinoleic acid molecules are covalently attached through ester bond formation [8] [9]. This triglyceride represents the predominant component of castor oil, contributing significantly to its distinctive physicochemical properties [10] [11].

The ester bond formation occurs through a condensation reaction mechanism where the hydroxyl groups of glycerol react with the carboxyl groups of the ricinoleic acid molecules [9] [12]. During this esterification process, three water molecules are eliminated, resulting in the formation of three carbon-oxygen-carbon linkages that characterize the triglyceride structure [9] [13]. Each ester bond is formed when the hydroxyl group from the glycerol molecule bonds with the carboxyl group of the ricinoleic acid, creating a stable covalent linkage [12] [14].

The glycerol backbone consists of a three-carbon alcohol structure with hydroxyl groups attached to each carbon atom [9] [15]. In the case of triricinolein, all three positions of the glycerol molecule are occupied by ricinoleic acid residues, creating a fully substituted triglyceride [16] [15]. The fatty acid chains are attached at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, following standard triglyceride nomenclature conventions [15].

Ricinoleic acid, the constituent fatty acid of triricinolein, is characterized by an eighteen-carbon chain with a cis double bond at position 9 and a hydroxyl group at position 12 [17] [5]. This unique structural feature distinguishes ricinoleic acid from other common fatty acids and imparts specific properties to the resulting triglyceride [10] [17]. The presence of the hydroxyl group in each fatty acid chain introduces additional hydrogen bonding capabilities and affects the overall molecular conformation of triricinolein [18] [17].

Structural ElementDescription
Glycerol BackboneThree-carbon alcohol backbone
Primary Hydroxyl Carbon (C1)Esterified with ricinoleic acid
Secondary Hydroxyl Carbon (C2)Esterified with ricinoleic acid
Primary Hydroxyl Carbon (C3)Esterified with ricinoleic acid
Ester Bond 1 (sn-1 position)C-O-C linkage to fatty acid
Ester Bond 2 (sn-2 position)C-O-C linkage to fatty acid
Ester Bond 3 (sn-3 position)C-O-C linkage to fatty acid
Total Ester Bonds3
Hydroxyl Groups per Fatty Acid Chain1 (at position 12)
Double Bonds per Fatty Acid Chain1 (at position 9)

Isomeric Forms and Stereoisomerism

The stereoisomerism of triricinolein is primarily governed by the stereochemical centers present in its constituent ricinoleic acid chains [19] [20]. Each ricinoleic acid moiety contains one stereogenic center at the twelfth carbon position, where the hydroxyl group is attached [21] [5]. The naturally occurring form of ricinoleic acid in castor oil exhibits the R configuration at this position, resulting in the (12R) stereochemical designation [6] [22].

The double bond at position 9 in each fatty acid chain contributes additional stereochemical complexity through geometric isomerism [23]. The naturally occurring form exhibits the Z (cis) configuration, where the hydrogen atoms on the carbon atoms forming the double bond are positioned on the same side of the molecular plane [23] [6]. This geometric arrangement contrasts with the E (trans) configuration found in ricinelaidic acid, the trans isomer of ricinoleic acid [22].

Given that triricinolein contains three identical ricinoleic acid chains, each with the same stereochemical configuration, the molecule exhibits symmetrical stereochemistry [1] [2]. The uniform (9Z,12R) configuration across all three fatty acid chains eliminates the possibility of diastereomeric forms arising from different stereochemical arrangements at different positions within the same molecule [19] [24]. This stereochemical uniformity is characteristic of the naturally occurring triricinolein found in castor oil [10] [11].

The potential for stereoisomerism in triricinolein would theoretically arise if fatty acid chains with different stereochemical configurations were incorporated into the glycerol backbone [19] [25]. However, the biological synthesis of triricinolein in castor seeds produces predominantly the uniform (9Z,12R) isomer, reflecting the stereoselectivity of the enzymatic processes involved in its biosynthesis [10]. The stereochemical purity of naturally occurring triricinolein contributes to its consistent physicochemical properties and biological activities [11].

ComponentConfiguration
Ricinoleic Acid Fatty Acid Chain 1(9Z,12R)-12-hydroxyoctadec-9-enoic acid
Ricinoleic Acid Fatty Acid Chain 2(9Z,12R)-12-hydroxyoctadec-9-enoic acid
Ricinoleic Acid Fatty Acid Chain 3(9Z,12R)-12-hydroxyoctadec-9-enoic acid
Double Bond Configuration (All Chains)Z (cis) at position 9
Hydroxyl Group Configuration (All Chains)R configuration at position 12
Systematic Name of Fatty Acid Component(9Z,12R)-12-hydroxyoctadec-9-enoic acid

Crystallographic and Conformational Analysis

The crystallographic analysis of triricinolein presents significant challenges due to its complex molecular structure and high degree of conformational flexibility [1] [26]. The molecule contains 57 carbon atoms, 104 hydrogen atoms, and 9 oxygen atoms, resulting in a large number of rotatable bonds that contribute to extensive conformational freedom [1]. This structural complexity has led to limitations in three-dimensional conformer generation, as noted in computational chemistry databases where conformer generation is disallowed due to the excessive number of atoms and molecular flexibility [26].

The conformational behavior of triricinolein is influenced by several structural factors, including the presence of three long-chain fatty acid residues, multiple ester linkages, and hydroxyl groups on each fatty acid chain [1] [18]. The glycerol backbone provides a relatively rigid central framework, while the fatty acid chains exhibit considerable conformational mobility [9] [15]. The presence of cis double bonds at position 9 in each fatty acid chain introduces conformational constraints that affect the overall molecular geometry [23] [6].

The hydroxyl groups at position 12 of each ricinoleic acid chain contribute to intramolecular and intermolecular hydrogen bonding interactions [18] [17]. These hydrogen bonding capabilities influence the conformational preferences of the molecule and affect its packing arrangements in crystalline forms [18]. The ability to form hydrogen bonds also impacts the solubility properties and phase behavior of triricinolein [27].

Current computational limitations prevent the generation of detailed three-dimensional conformational models for triricinolein using standard molecular modeling approaches [26]. The high degree of flexibility associated with the three fatty acid chains results in a vast conformational space that requires specialized computational methods for adequate sampling [28]. Advanced diffraction techniques and high-energy structure elucidation methods may be necessary to obtain detailed crystallographic information for this complex triglyceride [29].

The physical properties of triricinolein reflect its conformational characteristics and molecular interactions [27]. The compound exists as a colorless oil at room temperature, indicating a liquid crystalline or amorphous state rather than a well-ordered crystalline structure [27]. The predicted boiling point of 879.2 ± 65.0 degrees Celsius and density of 0.977 ± 0.06 grams per cubic centimeter provide insights into the intermolecular forces and packing arrangements in the bulk material [27].

PropertyValue
Boiling Point (°C)879.2 ± 65.0 (Predicted)
Density (g/cm³)0.977 ± 0.06 (Predicted)
pKa14.91 ± 0.20 (Predicted)
Solubility in WaterInsoluble (Hydrophobic)
Solubility in AcetoneSlightly Soluble
Solubility in ChloroformSlightly Soluble
Storage TemperatureRefrigerated in Amber Vial
Monoisotopic Mass (Da)932.768035

The biosynthesis of triricinolein in castor bean (Ricinus communis) occurs through a sophisticated enzymatic cascade that has been extensively characterized through microsomal studies and transgenic approaches. The primary pathway begins with the hydroxylation of oleic acid to form ricinoleic acid, followed by its incorporation into triacylglycerols through multiple enzymatic steps [1] [2].

The initial and rate-limiting step involves the oleoyl-12-hydroxylase (FAH12), an endoplasmic reticulum-bound cytochrome P450 enzyme that specifically hydroxylates oleic acid esterified at the sn-2 position of phosphatidylcholine [3] [4]. Research has demonstrated that the enzyme preferentially uses 1-acyl-2-oleoyl-sn-glycero-3-phosphocholine as its substrate rather than free oleoyl-CoA, with optimal activity occurring at 22.5°C and pH 6.3 [3]. The hydroxylase requires NADH as a cofactor and exhibits peak activity approximately 44 days after anthesis in developing castor seeds [3].

Following hydroxylation, the ricinoleic acid must be released from phosphatidylcholine and activated for incorporation into triacylglycerols. This process involves a ricinoleate-specific phospholipase A2 that selectively releases ricinoleic acid but not oleic acid from the sn-2 position of phosphatidylcholine [4]. The released ricinoleic acid is subsequently activated to ricinoleoyl-CoA by acyl-CoA synthetase in the presence of ATP, CoA, and Mg2+ [4].

The activated ricinoleoyl-CoA serves as an efficient acyl donor for the Kennedy pathway, where it undergoes sequential acylation reactions. Studies have shown that ricinoleoyl-CoA can effectively acylate glycerol-3-phosphate to yield phosphatidic acid and ultimately triacylglycerols [4]. The Kennedy pathway enzymes include glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT) [5] [6].

Importantly, castor bean employs an additional pathway involving phospholipid:diacylglycerol acyltransferase (PDAT), which directly transfers acyl groups from phospholipids to diacylglycerol, bypassing the need for acyl-CoA intermediates [7] [5]. This enzyme has been shown to facilitate efficient metabolism of hydroxy fatty acids and significantly enhance the accumulation of ricinoleic acid in transgenic systems [5] [6].

The temporal regulation of triricinolein synthesis shows distinct patterns during seed development. Diacylglycerol acyltransferase activity regulation is particularly critical, with studies showing that the relative amount of triricinolein increases dramatically during development - from minimal levels at 19 days after pollination to 53 times higher at 26 days after pollination, ultimately comprising about 76% of mature oil [8].

Enzymatic Acylation of Glycerol with Ricinoleic Acid

The incorporation of ricinoleic acid into the glycerol backbone occurs through multiple enzymatic mechanisms that demonstrate remarkable substrate specificity and positional selectivity. Research has revealed that ricinoleoyl-CoA exhibits distinct kinetic properties compared to other fatty acyl-CoAs in the acylation process [9].

Glycerol-3-phosphate acyltransferase represents the first committed step in triacylglycerol synthesis. In castor bean, multiple isoforms of this enzyme exist in different subcellular compartments. The endoplasmic reticulum-localized GPAT shows preference for ricinoleoyl-CoA, although with a significantly higher Km value (approximately 50 μM) compared to conventional fatty acids like palmitate and oleate [9]. This higher Km suggests that the enzyme has lower affinity for ricinoleoyl-CoA, but the maximum velocity of incorporation remains comparable to other fatty acids [9].

The lysophosphatidic acid acyltransferase catalyzes the second acylation step, showing remarkable specificity for the sn-2 position. Studies have demonstrated that ricinoleic acid incorporated into phosphatidylcholine during hydroxylation reactions resides almost entirely at the sn-2 position, contrasting with linoleic acid formed by desaturation, which distributes across both sn-1 and sn-2 positions [4]. This positional specificity is crucial for the subsequent enzymatic steps and the final composition of triricinolein.

Diacylglycerol acyltransferase catalyzes the final and committed step in triacylglycerol synthesis. Castor bean expresses multiple DGAT isoforms, with RcDGAT2 showing particular preference for hydroxy fatty acid-containing substrates [10]. Biochemical analyses of RcDGAT2 expressed in yeast cells confirmed a strong preference for ricinoleic acid-containing diacylglycerol substrates, with this enzyme being capable of increasing hydroxy fatty acid levels from 17% to nearly 30% in transgenic systems [10].

The enzyme kinetics of ricinoleic acid incorporation show interesting temporal patterns. Microsomal studies reveal that ricinoleic acid is the fatty acid most rapidly incorporated into triacylglycerols compared to other fatty acids, suggesting optimized enzymatic machinery for handling this unusual fatty acid [11]. The incorporation kinetics follow saturation patterns for most enzymatic steps, with maximum incorporation rates achieved within specific timeframes depending on the enzyme system [11].

Phospholipid:diacylglycerol acyltransferase provides an alternative mechanism for ricinoleic acid incorporation that bypasses the acyl-CoA pool entirely [7] [5]. This enzyme directly transfers ricinoleic acid from the sn-2 position of phosphatidylcholine to the sn-3 position of diacylglycerol, producing both triacylglycerol and lysophosphatidylcholine. The PDAT reaction is particularly important because it efficiently channels ricinoleic acid from the site of synthesis (phosphatidylcholine) directly into storage lipids without requiring activation to acyl-CoA [6].

The substrate specificity of castor bean PDAT shows preference for both ricinoleoyl and vernoloyl groups when expressed in microsomal preparations from different oil seeds [7]. This broad specificity for hydroxy fatty acids suggests an evolutionary adaptation for efficient unusual fatty acid metabolism.

Compartmentalization in Seed Endosperm

The biosynthesis of triricinolein occurs within a highly compartmentalized system in castor bean endosperm, with specific enzymatic activities localized to distinct subcellular organelles that coordinate the complex metabolic process [12] [13] [14].

The endoplasmic reticulum serves as the primary site for triricinolein biosynthesis, housing the complete enzymatic machinery for both ricinoleic acid synthesis and triacylglycerol assembly [15] [16]. Proteomic analysis of purified endoplasmic reticulum from developing castor bean endosperm has identified 72 proteins related to complex lipid metabolism, including all major enzymes involved in triacylglycerol synthesis [16]. The ER membrane contains the oleoyl-12-hydroxylase, all Kennedy pathway enzymes, and the acyl-editing machinery necessary for ricinoleic acid metabolism [16] [5].

Oil bodies represent specialized organelles that bud from the endoplasmic reticulum and serve as the primary storage compartment for triricinolein [17] [15]. These structures, ranging from 0.5 to 2.5 micrometers in diameter, are surrounded by a phospholipid monolayer embedded with structural proteins called oleosins [15]. The oil bodies contain neutral lipases that become active during germination, but their activity is tightly regulated by the presence of coenzyme A and oleoyl-CoA, which act as feedback inhibitors [18].

The cytoplasm plays a crucial role in maintaining the acyl-CoA pool necessary for triacylglycerol synthesis [4] [18]. Cytoplasmic acyl-CoA synthetase activates free ricinoleic acid released from phosphatidylcholine, creating the ricinoleoyl-CoA substrate pool. The cytoplasmic concentrations of CoA and acyl-CoAs significantly influence the regulation of lipase activity in oil bodies, with studies showing that physiological concentrations can completely inhibit neutral lipase activity [18].

Plastids contribute to triricinolein biosynthesis through multiple mechanisms [12] [19]. They contain alternative forms of glycerol-3-phosphate acyltransferase that utilize acyl-acyl carrier protein as substrates rather than acyl-CoA [19]. During castor seed development, plastids also provide the initial fatty acid substrates, particularly oleic acid, that serve as precursors for ricinoleic acid synthesis [20]. Specialized plastidial GPAT enzymes show distinct positional specificity, with some preferentially acylating the sn-2 position of glycerol-3-phosphate [20].

Mitochondria house additional metabolic activities that support triricinolein biosynthesis [12] [14]. They contain membrane-bound glycerol-3-phosphate acyltransferase that utilizes acyl-CoA substrates and contributes to alternative pathways for triacylglycerol synthesis [19] [21]. Mitochondrial metabolism also provides the energy and reducing equivalents necessary for the hydroxylation reactions and other biosynthetic processes [12].

Peroxisomes become particularly important during seed germination and oil mobilization [12] [14]. These organelles contain β-oxidation enzymes that catabolize fatty acids released from triacylglycerols during germination. The peroxisomal glyoxylate cycle enables the conversion of fatty acids to sugars, providing energy for seedling growth [17] [14].

The compartmentalization shows distinct temporal patterns during seed development. Early stages are characterized by active fatty acid synthesis in plastids and initial oil accumulation. Mid-development stages (25-35 days after pollination) show peak activity in the endoplasmic reticulum with maximum hydroxylase and acyltransferase activities [16] [3]. Late developmental stages focus on oil body maturation and preparation for dormancy [12] [13].

Inter-organellar transport systems facilitate the movement of substrates and products between compartments [12] [14]. Fatty acids synthesized in plastids must be exported and activated in the cytoplasm before incorporation into ER-based triacylglycerol synthesis. The efficient coordination of these transport systems is essential for achieving the high ricinoleic acid content characteristic of castor oil.

Relationship to Minor Acylglycerols in Castor Oil

The biosynthesis of triricinolein occurs alongside the formation of several minor acylglycerols that provide insights into the metabolic flexibility and enzymatic specificity of the castor bean lipid biosynthetic machinery [22] [23] [24] [25].

Diricinoleoyl glycerols represent the most abundant minor acylglycerols in castor oil, comprising approximately 5-8% of total triacylglycerols [25] [26]. The primary species include 1,2-diricinoleoyl-3-oleoyl-glycerol, 1,2-diricinoleoyl-3-linoleoyl-glycerol, and 1,2-diricinoleoyl-3-linolenoyl-glycerol [1] [2]. These mixed triacylglycerols arise from the competition between ricinoleic acid synthesis and the incorporation of other fatty acids during the final acylation steps catalyzed by diacylglycerol acyltransferase and phospholipid:diacylglycerol acyltransferase [10].

The formation of these mixed species reflects the substrate specificity and kinetic properties of the terminal acyltransferases. When ricinoleoyl-containing diacylglycerols serve as acceptors, the enzymes can utilize various acyl-CoA donors, including oleoyl-CoA, linoleoyl-CoA, and linolenoyl-CoA [1] [10]. The relative proportions of these minor species correlate with the activities of competing enzymes, particularly the oleate Δ12-desaturase that converts oleic acid to linoleic acid [27].

Tetra-acylglycerols represent a novel class of acylglycerols first identified in castor oil, with (12-ricinoleoylricinoleoyl)diricinoleoylglycerol (RRRR) being the most characterized example [22] [24]. This unique compound contains four acyl chains, with one ricinoleic acid molecule esterified to the hydroxyl group of another ricinoleic acid residue within the triacylglycerol structure [22]. The biosynthesis of RRRR has been demonstrated in castor microsomes using radiolabeled triricinolein as a precursor, indicating that this compound forms through post-synthesis modification of existing triacylglycerols [22].

The formation mechanism of tetra-acylglycerols involves the esterification of the 12-hydroxyl group of ricinoleic acid with another fatty acid, creating what is termed an "estolide" linkage [22] [24]. This process requires specific enzymatic activities that can recognize and modify the hydroxyl groups of ricinoleic acid residues already incorporated into triacylglycerols. The low abundance of these compounds (less than 1% of total lipids) suggests that this modification occurs as a secondary process rather than during primary triacylglycerol assembly [22].

Monoestolide triacylglycerols represent another class of minor acylglycerols where ricinoleic acid hydroxyl groups are esterified with additional fatty acids [28] [23]. Studies in transgenic diatoms have shown that these compounds can accumulate when organisms attempt to detoxify excess ricinoleic acid by masking the reactive hydroxyl groups [28]. The formation of monoestolide triacylglycerols involves enzymes capable of recognizing and modifying hydroxyl groups on fatty acids already incorporated into glycerolipids.

Trihydroxy fatty acid derivatives have been identified in castor oil, including acylglycerols containing 11,12,13-trihydroxy-9,14-octadecadienoic acid [23]. These compounds represent oxidative modifications of ricinoleic acid, likely occurring through the action of additional hydroxylase enzymes or non-enzymatic oxidation processes [23]. The presence of these multiply hydroxylated species suggests that the castor bean enzymatic machinery can perform additional modifications beyond the primary 12-hydroxylation reaction.

The diacylglycerol intermediates present in castor oil provide evidence for the biosynthetic pathways and regulation of triacylglycerol assembly [1] [11]. These include both ricinoleic acid-containing and conventional fatty acid-containing diacylglycerols that serve as substrates for the final acylation step [11]. The relative proportions of different diacylglycerol species reflect the balance between various enzymatic activities and the availability of different acyl-CoA substrates.

XLogP3

17.8

UNII

NZ59BAU9ZN

Other CAS

2540-54-7

Wikipedia

Ricinolein

Use Classification

Cosmetics -> Emollient; Refatting

Dates

Modify: 2024-04-14

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